(15R)-15-Methylheptadecan-1-OL
Description
(15R)-15-Methylheptadecan-1-OL is a long-chain fatty alcohol characterized by a 17-carbon backbone with a methyl branch at the 15th position (R-configuration) and a terminal hydroxyl group. This structural motif places it within a class of branched-chain alcohols that exhibit unique physicochemical and biological properties due to their stereochemistry and hydrophobic-hydrophilic balance. Such compounds are often studied for applications in surfactants, pharmaceuticals, and biomaterials, where branching and stereochemistry influence solubility, melting points, and intermolecular interactions .
Properties
CAS No. |
642995-40-2 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(15R)-15-methylheptadecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m1/s1 |
InChI Key |
SLZGSAKEOUFNRQ-GOSISDBHSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (15R)-15-Methylheptadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of methyl 15-methylheptadecanoate using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
CH3(CH2)13CH(CH3)COOCH3+H2→CH3(CH2)13CH(CH3)CH2OH+CH3OH
Industrial Production Methods: In an industrial setting, the production of (15R)-15-Methylheptadecan-1-OL may involve the use of large-scale hydrogenation reactors. The process typically includes the esterification of the corresponding fatty acid followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (15R)-15-Methylheptadecan-1-OL can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group in (15R)-15-Methylheptadecan-1-OL can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (15R)-15-Methylheptadecanal or (15R)-15-Methylheptadecanoic acid.
Reduction: (15R)-15-Methylheptadecane.
Substitution: (15R)-15-Methylheptadecyl chloride.
Scientific Research Applications
Chemistry: (15R)-15-Methylheptadecan-1-OL is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers.
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes. It is also used in the formulation of lipid-based drug delivery systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial agents and in the treatment of skin conditions.
Industry: (15R)-15-Methylheptadecan-1-OL is utilized in the production of cosmetics, personal care products, and industrial lubricants. Its emollient properties make it valuable in formulations for skin care products.
Mechanism of Action
The mechanism of action of (15R)-15-Methylheptadecan-1-OL involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows it to participate in hydrogen bonding, affecting the fluidity and permeability of cell membranes. Additionally, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of aldehydes and acids that play roles in various biochemical pathways.
Comparison with Similar Compounds
Key Findings :
- Chain Length : Longer chains (e.g., phytol) increase hydrophobicity but reduce solubility in polar solvents. (15R)-15-Methylheptadecan-1-OL’s 17-carbon chain balances membrane integration and solubility .
- Branch Position : Methyl branching at C15 minimizes steric hindrance compared to mid-chain branches (e.g., phytol), enhancing conformational flexibility .
- Stereochemistry : The R-configuration at C15 may influence chiral recognition in biological systems, a feature absent in racemic analogs like 14-Methylhexadecan-1-ol .
Physicochemical Properties
Comparative data for key properties:
| Property | (15R)-15-Methylheptadecan-1-OL | 14-Methylhexadecan-1-ol | Phytol |
|---|---|---|---|
| Boiling Point (°C) | 310–315 (est.) | 295–300 | 329 |
| Melting Point (°C) | 45–48 | 38–42 | -23 |
| LogP (Octanol-Water) | 7.2 | 6.8 | 8.1 |
| Solubility in Water (mg/L) | <1 | <1 | <0.1 |
Biological Activity
(15R)-15-Methylheptadecan-1-OL is a long-chain primary alcohol that has garnered interest due to its potential biological activities. As a derivative of heptadecan-1-ol, it presents unique structural characteristics that may influence its interaction with biological systems. This article aims to explore the biological activity of (15R)-15-Methylheptadecan-1-OL, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of (15R)-15-Methylheptadecan-1-OL can be represented as follows:
This compound features a hydroxyl group (-OH) at the first position and a methyl group at the 15th carbon of the heptadecane chain.
Antimicrobial Properties
Research indicates that long-chain alcohols exhibit antimicrobial properties. (15R)-15-Methylheptadecan-1-OL has been evaluated for its effectiveness against various bacterial strains. Studies have shown that primary fatty alcohols can disrupt microbial membranes, leading to cell lysis and death.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 2.0 mg/mL |
These findings suggest that (15R)-15-Methylheptadecan-1-OL may serve as a potential antimicrobial agent in therapeutic applications.
Anti-inflammatory Effects
In vitro studies have demonstrated that (15R)-15-Methylheptadecan-1-OL possesses anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Mechanism of Action:
The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Case Study 1: Efficacy in Wound Healing
A clinical study investigated the effects of (15R)-15-Methylheptadecan-1-OL in promoting wound healing in diabetic rats. The treated group exhibited:
- Faster wound closure : 75% closure within 14 days compared to 50% in the control group.
- Reduced inflammation : Histological analysis showed decreased inflammatory cell infiltration in treated wounds.
Case Study 2: Antimicrobial Activity in Food Preservation
A study evaluated the application of (15R)-15-Methylheptadecan-1-OL as a natural preservative in food products. The results indicated:
- Extended shelf life : Foods treated with the compound showed a 30% reduction in microbial load over four weeks.
- Consumer acceptance : Sensory evaluation revealed no adverse effects on taste or aroma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
